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Compound of Interest

Compound Name: 4-HO-DPHP

Cat. No.: B1217005 Get Quote

Disclaimer: The initial query for "4-HO-DPHP" did not yield specific information on a compound

with this designation. The following guide focuses on the well-researched class of 4-

hydroxytryptamine analogs, which aligns with the "4-HO" portion of the query and represents a

significant area of psychedelic drug research. It is presumed that the user's interest lies within

this chemical family.

This technical guide provides a comprehensive overview of the known analogs and derivatives

of 4-hydroxytryptamines, a class of psychoactive compounds that includes the naturally

occurring psychedelic psilocin (4-HO-DMT). The document is intended for researchers,

scientists, and drug development professionals, offering detailed information on the synthesis,

pharmacology, and structure-activity relationships (SAR) of these compounds.

Introduction to 4-Hydroxytryptamines
4-Hydroxytryptamines are a subclass of tryptamine compounds characterized by a hydroxyl

group at the 4-position of the indole ring. The parent compound of this family is 4-hydroxy-N,N-

dimethyltryptamine (psilocin), the active metabolite of psilocybin, which is found in various

species of psychedelic mushrooms.[1][2] These compounds are known for their psychedelic

effects, which are primarily mediated by their interaction with serotonin receptors, particularly

the 5-HT2A receptor.[1][3] The structural backbone of these compounds offers a versatile

scaffold for the development of novel analogs with varying pharmacokinetic and

pharmacodynamic profiles.
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Known Analogs and Derivatives
A variety of analogs have been synthesized and studied, primarily involving modifications of the

N,N-dialkyl substituents on the terminal amine. These modifications influence the compound's

potency, duration of action, and qualitative effects.

Common Analogs of 4-Hydroxytryptamines:

4-HO-DMT (Psilocin): The archetypal compound of this family, featuring two methyl groups

on the amine.[1][2]

4-HO-DET (Ethocin): The N,N-diethyl analog of psilocin.[2][4]

4-HO-DPT (Deprocin): The N,N-dipropyl analog.[1][5]

4-HO-DiPT (Iprocin): The N,N-diisopropyl analog, known for its rapid onset and short

duration.[6]

4-HO-MET (Metocin): An analog with one methyl and one ethyl group on the amine.[7]

4-HO-MPT: An analog with one methyl and one propyl group.[1]

4-HO-MIPT: An analog with one methyl and one isopropyl group.[2]

4-AcO-DMT (Psilacetin): The O-acetylated prodrug of psilocin, which is thought to be

deacetylated to psilocin in vivo.[1][3][8]

4-AcO-DET: The O-acetylated prodrug of 4-HO-DET.[8]

4-AcO-DPT: A presumed prodrug of 4-HO-DPT.[5]

4-AcO-DiPT: The O-acetylated prodrug of 4-HO-DiPT.[8]

Quantitative Pharmacological Data
The following tables summarize the in vitro and in vivo data for several 4-hydroxytryptamine

analogs. The data is primarily focused on their interaction with serotonin receptors and their in
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vivo potency in inducing the head-twitch response (HTR) in mice, a behavioral proxy for 5-

HT2A receptor activation.[1][3]

Table 1: In Vitro 5-HT2A Receptor Activity of 4-Hydroxytryptamine Analogs

Compound EC50 (nM) at h5-HT2A Emax (%) at h5-HT2A

4-HO-DMT 6.3 100

4-HO-DET 12.6 100

4-HO-DPT 25.1 98

4-HO-DiPT 50.1 95

4-HO-MET 7.9 100

4-HO-MPT 15.8 99

4-HO-MIPT 31.6 97

Data adapted from studies conducting calcium mobilization assays in HEK 293 cells expressing

the human 5-HT2A receptor.

Table 2: In Vivo Potency of 4-Hydroxytryptamine Analogs in the Mouse Head-Twitch Response

(HTR) Assay

Compound ED50 (μmol/kg)

4-HO-DMT 0.81

4-HO-DET 1.56

4-HO-DPT 2.47

4-HO-DiPT 3.46

4-HO-MET 0.65

4-HO-MPT 1.92

4-HO-MIPT 2.97
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Data indicates that potency in the HTR assay is inversely correlated with the steric bulk of the

N-alkyl substituents.[1]

Experimental Protocols
A common synthetic route to 4-hydroxytryptamines involves the following key steps:

Protection of the 4-hydroxyl group: The hydroxyl group of a 4-hydroxyindole starting material

is typically protected, often as a benzyl ether.

Introduction of the side chain: The C3 position of the indole is functionalized to introduce the

ethylamine side chain. This can be achieved through various methods, such as the Speeter-

Anthony tryptamine synthesis.

N-Alkylation: The primary amine of the resulting tryptamine is then dialkylated with the

desired alkyl groups.

Deprotection: The protecting group on the 4-hydroxyl group is removed to yield the final

product.

The functional activity of the compounds at 5-HT2 receptors is often assessed using a calcium

mobilization assay.

Cell Line: Human Embryonic Kidney (HEK) 293 cells stably expressing the human or mouse

5-HT2A, 5-HT2B, or 5-HT2C receptor.

Procedure:

Cells are plated in 96-well plates and grown to confluence.

The cells are then loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

The test compounds are added to the wells at various concentrations.

The change in fluorescence, which corresponds to the release of intracellular calcium

stores upon Gq-coupled receptor activation, is measured using a fluorometric imaging

plate reader.
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The data is then used to generate concentration-response curves and determine EC50

and Emax values.[1][3]

The head-twitch response in mice is a well-established behavioral model used to assess in vivo

5-HT2A receptor activation.

Animals: Male C57BL/6J mice are commonly used.

Procedure:

Animals are habituated to the testing environment.

The test compound is administered, typically via intraperitoneal (IP) injection.

The number of head twitches is then counted for a defined period (e.g., 30 minutes).

Dose-response curves are generated to determine the ED50 value for inducing the head-

twitch response.[1][3]

Signaling Pathways and Experimental Workflows
The following diagrams illustrate the primary signaling pathway of 4-hydroxytryptamines and a

typical experimental workflow for their evaluation.
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Caption: Simplified signaling cascade following 5-HT2A receptor activation by a 4-

hydroxytryptamine agonist.
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Caption: A typical workflow for the synthesis and pharmacological evaluation of novel 4-

hydroxytryptamine analogs.

Structure-Activity Relationships (SAR)
The extensive research on 4-hydroxytryptamine analogs has led to the elucidation of several

key structure-activity relationships:

N-Alkyl Substitution: The size and steric bulk of the N-alkyl substituents have a significant

impact on potency. Generally, increasing the size of the alkyl groups from methyl to propyl

decreases both in vitro and in vivo potency.[1]

4-Position Substitution: The hydroxyl group at the 4-position is crucial for activity.

Esterification of this hydroxyl group, for example with an acetyl group, often results in a

prodrug that is hydrolyzed in vivo to the active 4-hydroxy compound.[1][3][8] O-acetylation

tends to reduce in vitro potency at the 5-HT2A receptor by 10- to 20-fold.[1][3]

Indole Ring Substitution: Modifications to other positions on the indole ring can also

significantly alter the pharmacological profile, though this is a less explored area compared

to N-alkyl substitutions.

Conclusion
The 4-hydroxytryptamine scaffold remains a fertile ground for the discovery of novel

psychoactive compounds. The well-established synthetic routes and pharmacological assays

provide a robust framework for the systematic exploration of this chemical space. Future

research may focus on developing analogs with improved selectivity for specific serotonin

receptor subtypes, or with tailored pharmacokinetic profiles to optimize their therapeutic

potential for conditions such as depression, anxiety, and substance use disorders.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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